molecular formula C110H172O48 B049666 Escin CAS No. 6805-41-0

Escin

カタログ番号 B049666
CAS番号: 6805-41-0
分子量: 1131.3 g/mol
InChIキー: AXNVHPCVMSNXNP-YSYFQUGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Escin, the active component of Aesculus hippocastanum, or horse chestnut, has been widely recognized for its pharmacological properties. It is available in various forms, including orally absorbable dragées and transdermal gels. The compound has been extensively studied for its anti-inflammatory, anti-edematous, and venotonic effects. Escin demonstrates significant efficacy in reducing vascular permeability in inflamed tissues, inhibiting edema formation, and exerting venotonic effects primarily evidenced by in vitro studies on isolated human saphenous veins. Its mechanism of action includes preventing hypoxia-induced disruptions in the normal expression and distribution of platelet endothelial cell-adhesion molecule-1, which aids in maintaining blood vessel integrity. Both oral and transdermal forms of escin have shown effectiveness in managing conditions related to blunt trauma injuries and chronic venous insufficiency, with a well-tolerated safety profile (Gallelli, 2019).

科学的研究の応用

  • Pharmacological Applications

    • Field : Pharmacology
    • Application Summary : Escin, a compound found in Aesculus hippocastanum (Horse chestnut), has been used in phytomedicine for the prevention and treatment of diverse disorders such as venous congestion in leg ulcers, bruises, arthritis, rheumatism, diarrhea, and phlebitis .
    • Methods of Application : The application involves the extraction of escin from the seeds of the horse chestnut tree .
    • Results : The pharmacological applications of escin have been found to be effective in managing various disorders .
  • Hepatoprotective Role

    • Field : Hepatology
    • Application Summary : Escin has been studied for its hepatoprotective role in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .
    • Methods of Application : The study involved inducing hepatotoxicity in rats using carbon tetrachloride and then treating them with escin .
    • Results : The results showed that escin effectively decreased the elevated marker enzymes like ALT, AST, ALP, and GSH by inhibiting oxidative and nitrosative stress .
  • Antidiabetic, Anti-inflammatory, and Gastroprotective Effects

    • Field : Endocrinology, Immunology, Gastroenterology
    • Application Summary : Escin has been identified as having antidiabetic, anti-inflammatory, and gastroprotective effects .
    • Methods of Application : The methods of application involve the extraction and administration of escin .
    • Results : The most active component of escin, escin Ia, has been found to exhibit these effects .
  • Cancer Treatment

    • Field : Oncology
    • Application Summary : Escin has been studied for its potential use in the treatment and post-treatment of various cancers .
    • Methods of Application : The methods of application involve the administration of escin in compositions with other approved drugs to accomplish synergy and increased bioavailability .
    • Results : Recent studies have demonstrated escin’s efficacy in broadening apoptotic, anti-metastasis, and anti-angiogenetic effects .
  • Neuropathic Pain Treatment

    • Field : Neurology
    • Application Summary : Escin has been explored for its potential use in the treatment of neuropathic pain .
    • Methods of Application : The study combined the methods of network pharmacology, molecular docking, and molecular dynamics to explore the molecular mechanism of escin against neuropathic pain .
    • Results : The results of the study are not specified in the source .
  • Antitumor Potential

    • Field : Oncology
    • Application Summary : Escin has been reported to exhibit antitumor potential against various human cancer cell lines .
    • Methods of Application : The methods of application involve the administration of escin to the cancer cell lines .
    • Results : The results showed that escin exhibits antitumor potential against various human cancer cell lines .
  • Treatment and Post-Treatment of Various Cancers

    • Field : Oncology
    • Application Summary : Escin has a multifaceted therapeutic profile in the treatment and post-treatment of various cancers . It has been proven to manifest potent anti-inflammatory and anti-oedematous effects .
    • Methods of Application : Escin is used in compositions with other approved drugs to accomplish synergy and increased bioavailability .
    • Results : Recent studies demonstrated escin’s efficacy in broadening apoptotic, anti-metastasis, and anti-angiogenetic effects .
  • Anti-edematous, Anti-inflammatory, and Venotonic Properties

    • Field : Pharmacology
    • Application Summary : Escin has anti-edematous, anti-inflammatory, and venotonic properties . It reduces vascular permeability in inflamed tissues, thereby inhibiting edema formation .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .
  • Treatment of Post-Traumatic or Post-Surgical Events

    • Field : Surgery
    • Application Summary : Escin has been used in the treatment of local soft tissue edema, one of the main common symptoms of acute conditions such as post-traumatic or post-surgical events .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : Escin has demonstrated efficacy in these conditions .
  • Treatment of Chronic Venous Insufficiency (CVI)

    • Field : Vascular Medicine
    • Application Summary : Escin has been used in the treatment of chronic conditions like chronic venous insufficiency (CVI) . CVI is a result of macrovascular and microvascular changes in the lower extremities .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : Escin has demonstrated efficacy in these conditions .
  • Inhibition of Edema Formation

    • Field : Pharmacology
    • Application Summary : Escin has anti-inflammatory properties that help in reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .
  • Hepatoprotective Role in Carbon Tetrachloride (CCl4) Induced Hepatotoxicity

    • Field : Hepatology
    • Application Summary : An investigation was performed to know the hepatoprotective role of escin in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .
    • Methods of Application : The study involved inducing hepatotoxicity in rats using carbon tetrachloride and then treating them with escin .
    • Results : The results showed that escin is very effective in decreasing the elevated marker enzymes like ALT, AST, ALP, and GSH by inhibiting the oxidative and nitrosative stress .

Safety And Hazards

Escin is harmful if swallowed and causes skin and eye irritation. It is toxic to aquatic life with long-lasting effects . It should be handled with personal protective equipment, and contact with skin, eyes, and clothing should be avoided .

将来の方向性

Escin has shown potential in the treatment and post-treatment of various cancers. Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability has been demonstrated . Future research involving Escin for medical and pharmaceutical applications as well as for basic research is anticipated .

特性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-YSYFQUGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1[C@@H](C2([C@@H](C[C@@]3(C(=CCC4C3(CCC5C4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escin

CAS RN

6805-41-0, 11072-93-8
Record name Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
9,910
Citations
L Gallelli - Drug design, development and therapy, 2019 - Taylor & Francis
… Citation8 The main escin isomers are β-escin (the basis of the pharmaceutical preparations of the formulations of escin in this review) and kryptoescin. β-escin is relatively water-…
Number of citations: 96 www.tandfonline.com
DHJ Cheong, F Arfuso, G Sethi, L Wang, KM Hui… - Cancer letters, 2018 - Elsevier
… Escin also attenuates tumor growth and metastases in various in vivo models. Importantly, escin … role of escin as an adjunct or alternative anti-cancer therapy. The beneficial effects of …
Number of citations: 61 www.sciencedirect.com
S Idris, A Mishra, M Khushtar - … of Basic and Clinical Physiology and …, 2020 - degruyter.com
… of Aesculus hippocastanum seed extract are escin and prosapogenin. Escin is a group of … Escin is categorized into two classes α- and β-escin and they can be differentiated on the …
Number of citations: 44 www.degruyter.com
D Domanski, O Zegrocka-Stendel, A Perzanowska… - PloS one, 2016 - journals.plos.org
… proved the efficacy of β-escin for the treatment of chronic venous … effectiveness of β-escin we performed discovery and targeted … Our results demonstrate that in endothelial cells β-escin …
Number of citations: 55 journals.plos.org
T Wang, F Fu, L Zhang, B Han, M Zhu, X Zhang - Pharmacological reports, 2009 - Springer
… of escin administered by intravenous injection, and it is still not clear whether escin has an … This study seeks to investigate the timedependent anti-inflammatory properties of escin and …
Number of citations: 76 link.springer.com
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… : Escin Ia and isoescin Ia have been traditionally used clinically as the chief active ingredients of escin, … and investigate the pharmacokinetic properties of escin Ia and isoescin Ia in rats …
Number of citations: 32 www.sciencedirect.com
JS Fan, P Palade - Pflügers Archiv, 1998 - Springer
… In contrast, our results with β-escin perforated patch recording are in close accord with … µM β-escin [5]. If such high molecular weight substances can enter cells through β-escin pores (…
Number of citations: 125 link.springer.com
RW Frick, RW Frick - Angiology, 2000 - journals.sagepub.com
Escin, hydroxyethylrutoside (HR), and Daflon have been shown to be safe and effective for the treatment of chronic venous insufficiency (CVI). They seem to work differently than …
Number of citations: 139 journals.sagepub.com
A Rimmon, A Vexler, L Berkovich, G Earon… - Biochemistry research …, 2013 - hindawi.com
… of Escin alone and combined with chemotherapy on pancreatic cancer cell survival and to unravel mechanism(s) of Escin … Escin decreased the survival of pancreatic cancer cells with IC …
Number of citations: 53 www.hindawi.com
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… β-Escin, the major active component in extracts of horse chestnut seeds (HCSE), is primarily composed of escin Ia and escin Ib [27], while α-escin … decades describing β-escin major, the …
Number of citations: 44 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。